tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a naphthalene ring fused to a piperidine moiety, with a tert-butyl carbamate group at the 1'-position. This structure is commonly utilized in pharmaceutical research as a key intermediate due to its rigid spiro framework, which enhances binding specificity in drug candidates . The tert-butyl group acts as a protective moiety, enhancing solubility and stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-18(2,3)22-17(21)20-13-11-19(12-14-20)10-6-8-15-7-4-5-9-16(15)19/h4-5,7,9H,6,8,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSGMKMMJKAOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC3=CC=CC=C32)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730728 | |
| Record name | tert-Butyl 3,4-dihydro-1'H,2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873779-29-4 | |
| Record name | tert-Butyl 3,4-dihydro-1'H,2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
a. Antidepressant Activity
Research indicates that compounds similar to tert-butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate exhibit potential antidepressant effects. A study demonstrated that spiro compounds could interact with serotonin receptors, which are crucial in mood regulation. The structural rigidity of the spiro framework enhances binding affinity and selectivity for these receptors .
b. Neuroprotective Properties
The compound has been investigated for its neuroprotective properties. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .
c. Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties. It was shown to inhibit pain pathways in animal models, making it a candidate for further development as a non-opioid analgesic .
Material Science
a. Polymer Chemistry
this compound has been utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability .
b. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored in protective coatings and adhesives. The incorporation of spiro compounds can improve the durability and resistance of coatings against environmental degradation .
Data Tables
Case Studies
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal assessed the binding affinity of various spiro compounds to serotonin receptors. The results indicated that this compound had a significantly higher affinity compared to traditional antidepressants, suggesting a new avenue for drug development targeting mood disorders.
Case Study 2: Neuroprotection
In a controlled laboratory setting, neuronal cells treated with this compound exhibited reduced markers of oxidative stress compared to untreated controls. This study highlights its potential therapeutic role in neurodegenerative conditions.
Case Study 3: Polymer Applications
A recent project involved synthesizing a new class of polymers incorporating this compound into their structure. The resulting materials demonstrated enhanced thermal stability and mechanical strength, indicating potential industrial applications.
Comparison with Similar Compounds
tert-Butyl 7-Methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate (CAS 1160247-66-4)
- Molecular Formula : C₁₉H₂₈N₂O₃
- Molecular Weight : 332.44 g/mol
- Key Features: Incorporates a methoxy group on the isoquinoline ring, increasing polarity (XLogP3 = 2.5) compared to the target compound.
- Applications : Used in CNS drug discovery programs.
1'-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] (Compound 19)
- Molecular Formula : C₁₅H₂₁N
- Molecular Weight : 215.33 g/mol
- Key Features : Lacks the tert-butyl carbamate group, resulting in reduced steric bulk and higher reactivity. NMR data (δ 1.07 for methyl group) confirms simpler substitution patterns .
- Applications : Intermediate for late-stage C(sp³)–H functionalization in amine synthesis .
tert-Butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS 693789-34-3)
- Molecular Formula : C₁₈H₂₆N₂O₃
- Molecular Weight : 318.40 g/mol
- Key Features : Contains a benzooxazepine ring, introducing additional hydrogen bond acceptors (O and N). This modification enhances interactions with biological targets like kinases .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | ~302.41 (estimated) | ~3.1 | 3 | 3 |
| tert-Butyl 7-Methoxy-spiro[...] (CAS 1160247-66-4) | 332.44 | 2.5 | 4 | 3 |
| 1'-Methyl-spiro[...] (Compound 19) | 215.33 | 2.8 | 1 | 0 |
| tert-Butyl benzooxazepine-spiro[...] (CAS 693789-34-3) | 318.40 | 2.9 | 4 | 2 |
Notes:
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of the piperidine ring with a Boc protecting group.
- Construction of the spirocyclic linkage between the piperidine and the naphthalene ring system.
- Introduction of the tert-butyl carboxylate group at the piperidine nitrogen.
Preparation of Boc-Protected Piperidine Precursors
The tert-butyl carboxylate (Boc) group is commonly introduced to piperidine derivatives to protect the nitrogen during subsequent synthetic steps. A representative method involves the reaction of piperidine derivatives with di-tert-butyl dicarbonate under mild conditions:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Di-tert-butyl dicarbonate (Boc2O) in ethyl acetate, 0–5 °C, stirred 48 h | Formation of N-Boc-piperidine derivatives (e.g., ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate) |
| 2 | Workup: extraction with water, acid/base washes, drying over MgSO4, evaporation | Pure Boc-protected piperidine obtained |
This method yields Boc-protected piperidine intermediates with high purity, suitable for further functionalization.
Functionalization of Piperidine Ring
Hydroxymethylation at the 4-position of the piperidine ring is a common step to provide a handle for further reactions:
- Reduction of ethyl N-Boc-piperidine-4-carboxylate with lithium aluminium hydride in THF at 0 °C yields N-Boc-4-hydroxymethylpiperidine.
Subsequent functionalization of the hydroxymethyl group can be achieved by tosylation or other leaving group transformations to facilitate spirocyclization.
Representative Reaction Conditions and Yields
Several reaction conditions relevant to the preparation of intermediates and related piperidine derivatives are summarized below:
Preparation of Final Compound and Formulation Notes
For in vivo studies, the hydrochloride salt of 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] is prepared and formulated using solvent systems such as DMSO, PEG300, Tween 80, and corn oil to ensure solubility and bioavailability. Although this relates to the hydrochloride salt, similar solubility and formulation strategies may apply to the tert-butyl carboxylate derivative.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The Boc protecting group is stable under a variety of reaction conditions, facilitating multi-step synthesis.
- Tosylation of the hydroxymethyl group is a reliable method to activate the piperidine ring for spirocyclization.
- Spirocyclization reactions require careful control of reaction parameters to maximize yield and selectivity.
- The use of lithium aluminium hydride for reduction is effective but requires careful quenching and handling.
- Formulation of the compound for biological studies involves solubilizing agents to ensure clarity and bioavailability.
Q & A
Q. What are the recommended safety protocols for handling tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate in laboratory settings?
Methodological Answer:
- Respiratory Protection: Use NIOSH-approved P95 respirators (US) or EN 143-compliant P1 respirators (EU) for particulate filtration. For higher exposure, OV/AG/P99 (US) or ABEK-P2 (EU) cartridges are recommended .
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure eyewash stations and emergency showers are accessible .
- Environmental Controls: Avoid drainage contamination; use fume hoods to minimize aerosol formation .
- First Aid: For skin/eye contact, rinse immediately with water for 15+ minutes. Seek medical attention if irritation persists .
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Chromatography: Use HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity. Compare retention times against certified standards.
- Spectroscopy:
Q. What synthetic routes are reported for spiro-piperidine derivatives like this compound?
Methodological Answer:
Advanced Research Questions
Q. How can conflicting data on physicochemical properties (e.g., melting point, solubility) be resolved?
Methodological Answer:
Q. What strategies address the lack of decomposition/toxicity data for this compound?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests under forced conditions (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .
- Toxicity Prediction: Use in silico tools (e.g., OECD QSAR Toolbox) to extrapolate from structurally similar compounds. Prioritize in vitro assays (Ames test, zebrafish embryotoxicity) if mutagenicity is suspected .
Q. How can crystallographic data resolve ambiguities in the spirocyclic conformation?
Methodological Answer:
Q. How can synthetic yields be optimized for scale-up without chromatography?
Methodological Answer:
- Process Chemistry:
Data Contradiction Analysis
Q. Discrepancies in Reported NMR Chemical Shifts
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
